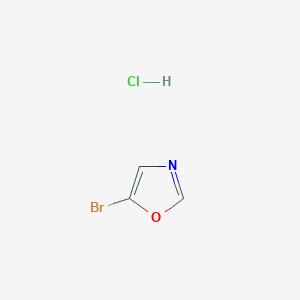![molecular formula C21H18ClN3OS B2645674 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide CAS No. 612047-58-2](/img/structure/B2645674.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a carbazole unit, a thiophene unit, and a propanehydrazide unit. Carbazole is a tricyclic aromatic organic compound that consists of two benzene rings fused on either side of a pyrrole ring . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Propanehydrazide is a type of hydrazide, which are a class of organic compounds characterized by the presence of one or more -CONHNH2 groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the carbazole, thiophene, and propanehydrazide units. The carbazole unit would likely contribute to the aromaticity and stability of the molecule, while the thiophene unit could potentially contribute to its electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbazole, thiophene, and propanehydrazide units. The carbazole unit might undergo electrophilic substitution reactions, while the thiophene unit might undergo reactions typical of aromatic sulfurs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carbazole, thiophene, and propanehydrazide units. For example, the carbazole unit might contribute to the compound’s fluorescence properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioinformatics Characterization for Neurodegenerative Diseases
The compound 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide, as part of the Schiff bases family, has been investigated for its potential application in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. A study by Avram et al. (2021) utilized bioinformatics, cheminformatics, and computational pharmacological methods to evaluate the drug-like properties, pharmacokinetics, pharmacodynamics, and pharmacogenomics of new Schiff bases derivatives, including those related to the mentioned compound. These derivatives were synthesized using microwave irradiation and characterized spectrally, highlighting their potential as neuropsychiatric drugs due to favorable drug-likeness features and the ability to bind therapeutic targets Avram et al., 2021.
Antioxidant and Anticancer Activity
Further research has explored the antioxidant and anticancer activities of derivatives of this compound. Tumosienė et al. (2020) synthesized novel derivatives and tested their antioxidant activity, finding some to be significantly higher than that of ascorbic acid. Additionally, anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing promising cytotoxicity Tumosienė et al., 2020.
Synthesis and Characterization for Biological Screening
The synthesis and biological evaluation of carbazole conjugates have also been a focus. Verma et al. (2022) and Sharma et al. (2014) synthesized and characterized a series of novel carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. These studies provided evidence of the significant biological activity of these compounds, with some showing activity against human breast cancer cell lines Verma et al., 2022; Sharma et al., 2014.
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of 3,6 linked polycarbazole derivatives have been studied, revealing the effects of different acceptor groups and copolymerization on these properties. Hu et al. (2013) synthesized two novel donor–acceptor type monomers and investigated their polymerization, showing significant potential for application in electrochromic devices Hu et al., 2013.
Novel Schiff Bases with Antimicrobial and Catalytic Features
Research by Bal and Bal (2014) introduced new Schiff bases incorporating the carbazole moiety, synthesizing their Co(II) and Mn(II) complexes. These compounds were characterized for their antimicrobial and antifungal activities and evaluated as catalysts in oxidation reactions, indicating both high activity and potential for diverse applications Bal & Bal, 2014.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2-11H,12-13H2,1H3,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQZBPREFNCLE-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)
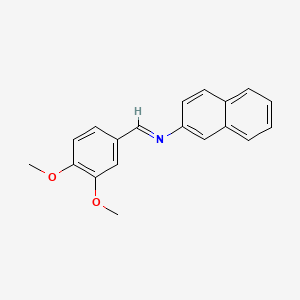
![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)

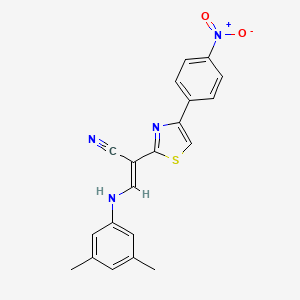
![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
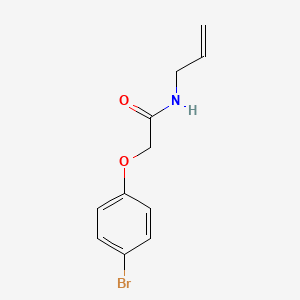
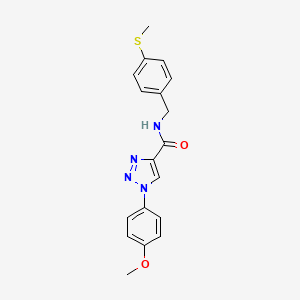
![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2645612.png)
